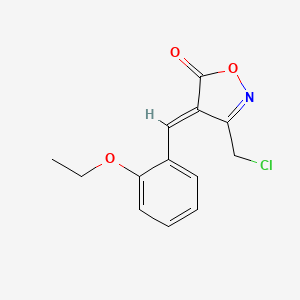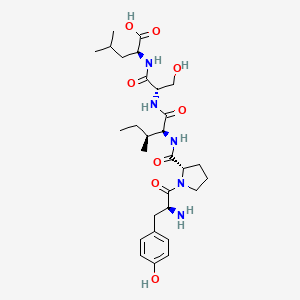
2-Propenoic acid, 4-nitrophenyl ester
Vue d'ensemble
Description
“2-Propenoic acid, 4-nitrophenyl ester” is a chemical compound with the molecular formula C9H7NO4 . It is also known by other names such as “4-NITROPHENYL ACRYLATE” and "p-nitrophenyl acrylate" .
Molecular Structure Analysis
The molecular structure of “2-Propenoic acid, 4-nitrophenyl ester” can be represented by the InChI string:InChI=1S/C9H7NO4/c1-2-9(11)14-8-5-3-7(4-6-8)10(12)13/h2-6H,1H2 . This indicates the presence of 9 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms in the molecule . Physical And Chemical Properties Analysis
The molecular weight of “2-Propenoic acid, 4-nitrophenyl ester” is 193.16 g/mol . It has a computed XLogP3 value of 2.1, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . The topological polar surface area is 72.1 Ų .Applications De Recherche Scientifique
Indirect Radiofluorination of Biomolecules
4-Nitrophenyl activated esters, such as 4-Nitrophenyl Acrylate, are used for indirect radiofluorination of biomolecules . This process involves the use of an 18 F-labelled activated ester, which is a standard method for indirect radiolabelling . The use of 4-nitrophenyl (PNP) activated esters allows for the rapid preparation of 18 F-labelled acylation synthons in one step .
Synthesis of Multivalent Glycoconjugates
The radical polymerization of 4-nitrophenyl acrylate under microwave heating allows for the control of the molecular weight of poly (4-nitrophenyl acrylate), which is used in the synthesis of multivalent glycoconjugates .
Acrylate Polymers for Advanced Applications
Acrylates, including 4-Nitrophenyl Acrylate, possess diverse characteristic properties such as super-absorbency, transparency, flexibility, toughness, and hardness . These properties make them suitable for various applications such as diapers, cosmetics, orthopedics, paints and coatings, adhesives, textiles, and many biomedical applications such as contact lenses and bone cements .
Synthesis of Benzylidene Acrylate
4-Nitrophenyl Acrylate can be used in the synthesis of benzylidene acrylate. This compound has potential applications in the field of organic synthesis and materials science.
Mécanisme D'action
Target of Action
4-Nitrophenyl Acrylate, also known as (4-nitrophenyl) prop-2-enoate or 2-Propenoic acid, 4-nitrophenyl ester, primarily targets the enzyme benzoate 4-hydroxylase (CYP53) . This enzyme is involved in the detoxification of benzoate, a key intermediate in aromatic compound metabolism in fungi . Because this enzyme is unique to fungi, it is a promising drug target in fungal pathogens .
Mode of Action
The compound interacts with its targets through a process known as conjugate addition . This process involves the addition of a nucleophile, a particle that donates an electron pair to form a chemical bond, to an unsaturated substrate . The compound’s antibacterial activity is suggested to involve the ability of bacterial nucleophiles to undergo conjugate addition to the unsaturated vinyl moiety .
Biochemical Pathways
The primary biochemical pathway affected by 4-Nitrophenyl Acrylate is the catalytic reduction of 4-nitrophenol (4-NP) . This reduction is considered a universally accepted model catalytic reaction due to the easy measurement of kinetic parameters through monitoring the reaction by UV–visible spectroscopic techniques . The compound is used as a catalyst for this reduction in the presence of reducing agents .
Pharmacokinetics
It’s known that the compound can be used to rapidly prepare18 F-labelled acylation synthons in one step . This suggests that the compound may have unique ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability.
Result of Action
The primary result of 4-Nitrophenyl Acrylate’s action is the reduction of 4-nitrophenol (4-NP) . This reduction is used to assess the activity of nanostructured materials . Additionally, the compound has been found to exhibit higher antibacterial activity than its acrylic counterparts .
Action Environment
The action of 4-Nitrophenyl Acrylate can be influenced by environmental factors such as the presence of reducing agents and the use of microwave heating . For instance, the polymerization of 4-Nitrophenyl Acrylate under microwave irradiation results in products with a narrower molecular mass distribution than at conventional heating . This suggests that the compound’s action, efficacy, and stability can be significantly influenced by the environment in which it is used.
Propriétés
IUPAC Name |
(4-nitrophenyl) prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c1-2-9(11)14-8-5-3-7(4-6-8)10(12)13/h2-6H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRGGEQXKSZPRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
67391-52-0 | |
| Record name | Poly(4-nitrophenyl acrylate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67391-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70175476 | |
| Record name | 2-Propenoic acid, 4-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70175476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2123-85-5 | |
| Record name | 2-Propenoic acid, 4-nitrophenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002123855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC144290 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144290 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 4-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70175476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



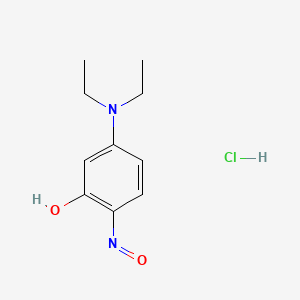
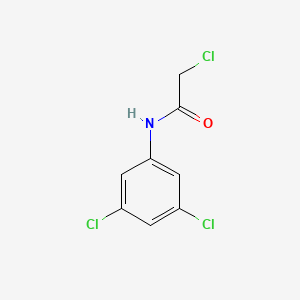
![3-[(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-sulfonyl]propanoic acid](/img/structure/B1360992.png)
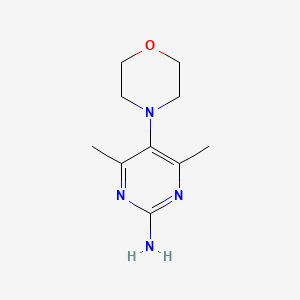

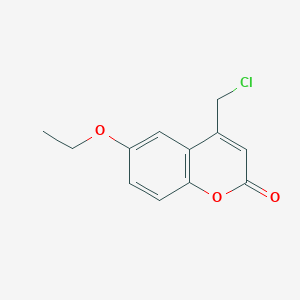
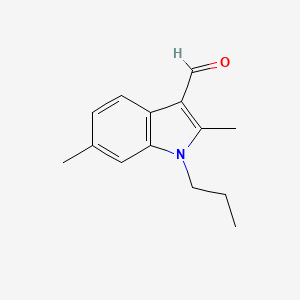

![[{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B1361008.png)
![[{2-[4-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B1361009.png)
![[{2-[4-(4-Nitrophenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1361011.png)
